Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155855-57-3
VCID: VC5549002
InChI: InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12;/h9H,4-8,13H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.: 2155855-57-3

Cat. No.: VC5549002

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.78

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride - 2155855-57-3

Specification

CAS No. 2155855-57-3
Molecular Formula C12H23ClN2O2
Molecular Weight 262.78
IUPAC Name tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12;/h9H,4-8,13H2,1-3H3;1H
Standard InChI Key MGMJKGNGMBOCSH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N.Cl

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure features a pyrrolidine ring substituted at the 3-position with a 1-aminocyclopropyl group, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and handling properties. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight262.78 g/mol (HCl salt)Calculated
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
pKa (amine)~8.5–9.5 (estimated)
LogP (hydrochloride)1.2–1.8 (predicted)

The Boc group enhances steric protection of the amine during synthetic workflows, while the cyclopropylamine moiety introduces conformational rigidity, influencing target binding in drug discovery .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Boc Protection: 3-(1-Aminocyclopropyl)pyrrolidine is reacted with di-tert-butyl dicarbonate in chloroform or dichloromethane under inert conditions. Triethylamine is often added to scavenge HCl, yielding the Boc-protected intermediate .

  • Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethyl acetate), followed by recrystallization to isolate the hydrochloride salt.

Industrial-scale production employs batch reactors with rigorous temperature control (0–25°C) and purified solvents to achieve >95% yield. Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Applications in Pharmaceutical Research

Building Block for Kinase Inhibitors

The compound’s rigid structure makes it a key intermediate in synthesizing purine-based inhibitors targeting phosphatidylinositol 3-kinase delta (PI3Kδ), a therapeutic target for inflammatory diseases and cancers. For example, derivatives of this compound have shown nanomolar IC₅₀ values in enzymatic assays .

Bioconjugation and Probe Development

The primary amine facilitates conjugation to fluorescent dyes or biotin tags, enabling its use in:

  • Enzyme activity profiling: Monitoring protease or kinase activity via fluorescence resonance energy transfer (FRET).

  • Protein interaction studies: Immobilizing the compound on agarose beads for affinity purification of binding partners .

Hazard CategoryPrecautionary Measures
Skin irritation (H315)Use nitrile gloves and lab coats
Eye damage (H319)Employ safety goggles
Respiratory sensitizationUse fume hoods

Disposal must comply with hazardous waste regulations due to potential environmental toxicity .

Comparative Analysis with Analogues

Replacing the pyrrolidine ring with azetidine (a four-membered ring) reduces steric strain but decreases metabolic stability. Conversely, substituting the cyclopropylamine with a linear alkylamine lowers binding affinity for PI3Kδ by 10-fold, underscoring the importance of the cyclopropane’s geometry .

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